molecular formula C14H12FN3O3 B5845915 N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea CAS No. 706766-42-9

N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea

Cat. No.: B5845915
CAS No.: 706766-42-9
M. Wt: 289.26 g/mol
InChI Key: NEIPSEBALZZPPR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea linkage between a 3-fluoro-4-methylphenyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 3-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(3-nitrophenyl)urea
  • N-(3-fluoro-4-methylphenyl)-N’-(4-nitrophenyl)urea
  • N-(3-fluoro-4-methylphenyl)-N’-(3-aminophenyl)urea

Uniqueness

N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its chemical and biological properties. This compound’s distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-9-5-6-11(8-13(9)15)17-14(19)16-10-3-2-4-12(7-10)18(20)21/h2-8H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIPSEBALZZPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227855
Record name N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706766-42-9
Record name N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706766-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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